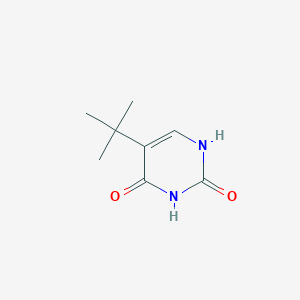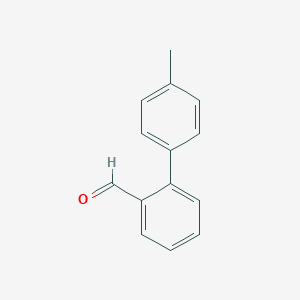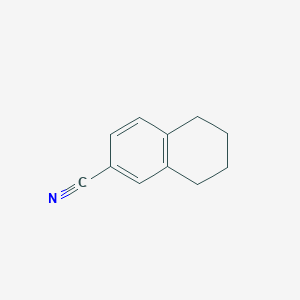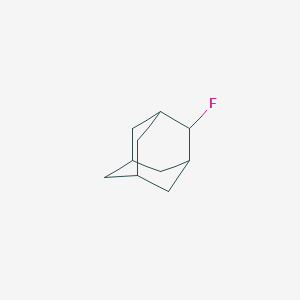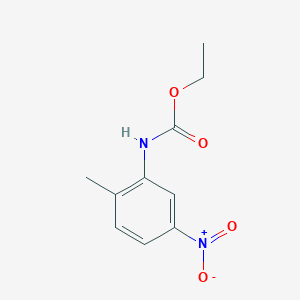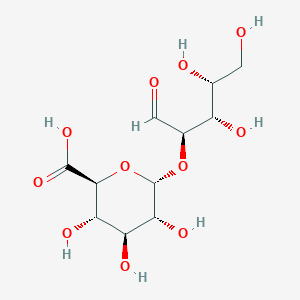![molecular formula C11H21N3O B096898 [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea CAS No. 16892-36-7](/img/structure/B96898.png)
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a variety of beneficial effects, including improved glucose and lipid metabolism, increased insulin sensitivity, and reduced inflammation.
Mechanism of Action
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that exposes the activation loop of the α-subunit. This leads to phosphorylation of the threonine residue in the activation loop, which is required for full activation of the enzyme. AMPK activation by [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea is independent of the upstream kinase LKB1, which is the primary kinase responsible for AMPK activation in response to energy stress.
Biochemical and Physiological Effects:
AMPK activation by [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea has been shown to have a variety of biochemical and physiological effects. In skeletal muscle cells, [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea increases glucose uptake and glycogen synthesis, while reducing fatty acid synthesis and increasing fatty acid oxidation. In macrophages, [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In the heart, [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea as a research tool is that it is a specific and potent activator of AMPK, which allows for precise modulation of AMPK activity in cells and tissues. However, one limitation of using [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea is that it is a small molecule compound that may have off-target effects on other cellular processes. In addition, the effects of [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea on AMPK activity may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea and AMPK activation. One area of focus is the development of more selective and potent AMPK activators that can be used as therapeutic agents for metabolic disorders. Another area of research is the investigation of the role of AMPK activation in cancer cell metabolism, and the potential for AMPK activators to be used as cancer therapies. Finally, the effects of long-term [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea treatment on AMPK activity and cellular function should be further studied to determine its safety and efficacy as a potential therapeutic agent.
Synthesis Methods
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-isopropyl-5-methylcyclohexanone with 2,4-dinitrophenylhydrazine to give the corresponding hydrazone, which is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with isocyanate to give [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea.
Scientific Research Applications
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea has been widely used as a research tool to investigate the role of AMPK in various physiological and pathological processes. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, reduce inflammation in macrophages, and protect against ischemia-reperfusion injury in the heart. In addition, [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea has been used to study the effects of AMPK activation on cancer cell metabolism and to investigate the potential therapeutic applications of AMPK activators in the treatment of metabolic disorders such as type 2 diabetes and obesity.
properties
CAS RN |
16892-36-7 |
|---|---|
Product Name |
[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea |
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea |
InChI |
InChI=1S/C11H21N3O/c1-7(2)9-5-4-8(3)6-10(9)13-14-11(12)15/h7-9H,4-6H2,1-3H3,(H3,12,14,15)/b13-10-/t8-,9+/m1/s1 |
InChI Key |
QWQKGHCCVVXGRH-CVFBAYSTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](/C(=N\NC(=O)N)/C1)C(C)C |
SMILES |
CC1CCC(C(=NNC(=O)N)C1)C(C)C |
Canonical SMILES |
CC1CCC(C(=NNC(=O)N)C1)C(C)C |
synonyms |
(1R,4R)-p-Menthan-3-one semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



